

# molecular weight and formula of Butyl cyclopropanesulfonate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Butyl cyclopropanesulfonate

Cat. No.: B028796

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## An In-depth Technical Guide to Butyl Cyclopropanesulfonate

This technical guide provides a comprehensive overview of **Butyl cyclopropanesulfonate**, including its chemical properties, a detailed synthesis protocol, and standard characterization methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may use this compound as a chemical intermediate.

## Core Properties of Butyl Cyclopropanesulfonate

**Butyl cyclopropanesulfonate** is an organic compound belonging to the sulfonate ester class. It features a cyclopropyl group and a butyl group attached to the sulfonate ester functionality.

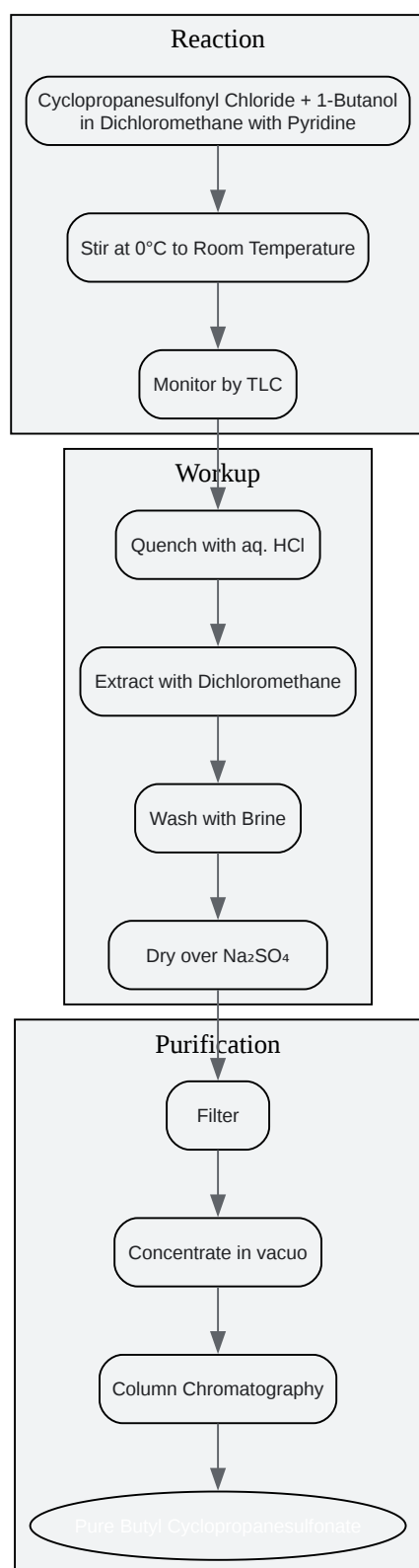
Property	Value	Source(s)
Chemical Formula	C <sub>7</sub> H <sub>14</sub> O <sub>3</sub> S	[1][2][3][4]
Molecular Weight	178.25 g/mol	[2][3][4]
CAS Number	83635-12-5	[1][2][3]
Appearance	Colorless Oil (Predicted)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate	

## Synthesis of Butyl Cyclopropanesulfonate

**Butyl cyclopropanesulfonate** is synthesized via the esterification of cyclopropanesulfonyl chloride with 1-butanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct.

### Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of **Butyl cyclopropanesulfonate**.



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Caption: Synthesis workflow for **Butyl cyclopropanesulfonate**.

## Detailed Experimental Protocol: Synthesis

This protocol is a standard procedure for the synthesis of sulfonate esters.

### Materials:

- Cyclopropanesulfonyl chloride
- 1-Butanol
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (aq.)
- Brine (saturated aq. NaCl)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate and Hexanes for eluent

### Procedure:

- To a solution of 1-butanol (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq.).
- Cool the mixture to 0°C using an ice bath.
- Slowly add cyclopropanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl (aq.).

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **Butyl cyclopropanesulfonate**.

## Spectroscopic Characterization

The following table summarizes the predicted spectroscopic data for **Butyl cyclopropanesulfonate** based on the analysis of its functional groups.

Technique	Predicted Data
<sup>1</sup> H NMR	$\delta$ (ppm): ~4.2 (t, 2H, -O-CH <sub>2</sub> -), ~2.5 (m, 1H, -SO <sub>2</sub> -CH-), ~1.7 (m, 2H, -O-CH <sub>2</sub> -CH <sub>2</sub> -), ~1.4 (m, 2H, -CH <sub>2</sub> -CH <sub>3</sub> ), ~1.0 (m, 4H, cyclopropyl -CH <sub>2</sub> -), ~0.9 (t, 3H, -CH <sub>3</sub> )
<sup>13</sup> C NMR	$\delta$ (ppm): ~70 (-O-CH <sub>2</sub> -), ~35 (-SO <sub>2</sub> -CH-), ~30 (-O-CH <sub>2</sub> -CH <sub>2</sub> -), ~18 (-CH <sub>2</sub> -CH <sub>3</sub> ), ~13 (-CH <sub>3</sub> ), ~6 (cyclopropyl -CH <sub>2</sub> -)
IR	$\nu$ (cm <sup>-1</sup> ): ~2960 (C-H, alkyl), ~1350 (S=O, asymmetric stretch), ~1170 (S=O, symmetric stretch), ~950 (S-O-C stretch)

## Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.

- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard (e.g., TMS).

#### Infrared (IR) Spectroscopy:

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

## Applications in Research and Drug Development

**Butyl cyclopropanesulfonate** is primarily utilized as an intermediate in organic synthesis. The cyclopropyl moiety is a strained ring system that can impart unique conformational constraints and metabolic stability to molecules. As such, cyclopropanesulfonate derivatives can be valuable building blocks in the synthesis of novel pharmaceutical compounds and other complex organic molecules. The sulfonate ester group itself is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the butyl-cyclopropanesulfonate moiety or further functionalization.

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Email: [info@benchchem.com](mailto:info@benchchem.com)